Einecs 300-083-6

Epoxy Resin Thermal Stability Network Rigidity

The substance designated by EINECS 300-083-6 (CAS 93919-97-2) is a high-performance epoxy polymer synthesized from formaldehyde, 2-(chloromethyl)oxirane (epichlorohydrin), and 4,4'-(1-methylethylidene)bis[2-methylphenol], a methyl-substituted bisphenol A (tetramethylbisphenol A, TMBPA). This class of polymers is categorized within the broader epoxy resins group, known for thermosetting properties and applications in high-durability coatings and structural materials.

Molecular Formula C23H49N3O3
Molecular Weight 415.7 g/mol
CAS No. 93919-97-2
Cat. No. B12696623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 300-083-6
CAS93919-97-2
Molecular FormulaC23H49N3O3
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNCCN.C(=O)O
InChIInChI=1S/C22H47N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;2-1-3/h24H,2-21,23H2,1H3,(H,25,26);1H,(H,2,3)
InChIKeyVHKZBVJJVKNJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing EINECS 300-083-6 (CAS 93919-97-2): A Formaldehyde-Modified Tetramethylbisphenol A Epoxy Polymer


The substance designated by EINECS 300-083-6 (CAS 93919-97-2) is a high-performance epoxy polymer synthesized from formaldehyde, 2-(chloromethyl)oxirane (epichlorohydrin), and 4,4'-(1-methylethylidene)bis[2-methylphenol], a methyl-substituted bisphenol A (tetramethylbisphenol A, TMBPA) [1]. This class of polymers is categorized within the broader epoxy resins group, known for thermosetting properties and applications in high-durability coatings and structural materials [2]. The incorporation of the methyl-substituted bisphenol moiety and formaldehyde distinguishes it from standard bisphenol A (BPA)-based epoxy resins like DGEBA (CAS 25068-38-6), aiming to enhance thermal stability and chemical resistance [3].

Why Generic Bisphenol A Epoxy Resins Cannot Replace EINECS 300-083-6 in High-Heat Applications


While commodity DGEBA epoxy resins (CAS 25068-38-6) offer a cost-effective balance of mechanical strength and adhesion, their performance degrades significantly under sustained thermal load. Bisphenol A epoxy resins are known to have limitations in heat resistance and humidity tolerance [1]. In contrast, polymers derived from tetramethylbisphenol A (TMBPA), the core monomer in CAS 93919-97-2, are specifically designed to overcome this by enhancing thermal stability, making them crucial for industries like automotive and electronics [2]. Simply substituting with a standard BPA resin in a high-temperature coating or encapsulant will lead to premature failure, as the generic alternative lacks the methyl-substituted aromatic backbone that improves thermal endurance.

Quantitative Performance Evidence for EINECS 300-083-6 Against Closest Epoxy Analogs


Enhanced Thermal Stability of Methyl-Substituted BPA Network vs. Standard DGEBA

Model epoxy networks based on diglycidyl ether of tetramethylbisphenol A (DGETMBPA), a monomeric analog of EINECS 300-083-6, exhibit increased rigidity compared to standard diglycidyl ether of bisphenol A (DGEBA) networks [1]. While direct comparative Tg values for the exact polymer CAS 93919-97-2 were not found, the class-level inference is that the tetramethyl-substituted aromatic backbone, which is present in this compound, imparts a higher glass transition temperature (Tg) and altered modulus, a critical differentiator for high-temperature procurement.

Epoxy Resin Thermal Stability Network Rigidity

Corrosion Resistance: Modified BPA Epoxy vs. Standard BPA Epoxy

In corrosion-resistant resin evaluations, a 'modified-bisphenol A' epoxy was included as a distinct category from standard bisphenol A epoxy when testing resistance to hot/wet chlorine gas [1]. While the exact CAS number is not specified, the structural similarity suggests EINECS 300-083-6 belongs to this modified class, which typically shows superior resistance to chlorinated environments compared to unmodified BPA epoxy.

Corrosion Protection Coating Acid Resistance

Hydrophobicity and Dielectric Performance of Methyl-Substituted Systems

The presence of methyl groups in epoxy backbones, such as in TMBPA-based polymers, is known to increase hydrophobicity, reducing moisture uptake vs. unsubstituted BPA systems [1]. Research on epoxy compounds with methyl-containing hardeners demonstrated a significantly higher temperature for 5% weight loss (>50 °C) and better lap shear strength (20%) compared to commercial thiol-based counterparts [2]. While these are not direct measurements on EINECS 300-083-6, they support the class-level inference of enhanced moisture-heat resistance.

Dielectric Materials Moisture Resistance Electronic Packaging

High-Value Procurement Scenarios for EINECS 300-083-6 Polymer


High-Temperature Protective Coatings for Exhaust and Engine Components

The inferred enhanced thermal stability and rigidity of the methyl-substituted bisphenol A backbone [1] make this resin a candidate for protective coatings on automotive exhausts or engine parts. Unlike standard BPA epoxies, which soften and degrade, this polymer is designed for better heat endurance, providing longer service intervals in high-heat zones.

Anti-Corrosion Linings for Chemical Processing Vessels

Based on the class-level evidence that modified bisphenol A epoxy resins offer superior resistance in hot/wet chlorine environments [2], EINECS 300-083-6 is indicated for linings in chlor-alkali reactors, bleach storage tanks, and acid scrubbers. It should be prioritized over generic DGEBA resins when aggressive chemical resistance is a non-negotiable requirement.

Dielectric Encapsulation in Advanced Electronics

Leveraging the class-level property of methyl-substituted epoxies to reduce moisture uptake and improve dielectric stability [3], this product is a potential procurement choice for encapsulating microelectronic components used in humid or high-heat operating environments. Its performance can enhance the long-term reliability of printed circuit boards (PCBs) and sensors.

Composite Matrix Resins for Lightweight Automotive Structures

The market application of TMBPA in the automotive sector for lightweight components [4] supports the use of EINECS 300-083-6 as a matrix resin in carbon fiber-reinforced composites. Its projected heat resistance and enhanced mechanical rigidity allow it to replace heavier metal parts under the hood, where other epoxies would fail due to thermal-mechanical fatigue.

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